molecular formula C22H19N5O B1674415 Galunisertib CAS No. 700874-72-2

Galunisertib

Katalognummer: B1674415
CAS-Nummer: 700874-72-2
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: IVRXNBXKWIJUQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galunisertib, also known as LY2157299, is a small-molecule experimental drug developed by Eli Lilly. It falls into the category of TGF-β (transforming growth factor-beta) receptor I inhibitors. Its primary purpose is to block the TGF-β signaling pathway, thereby inhibiting tumor growth, invasion, and metastasis .

Wissenschaftliche Forschungsanwendungen

Galunisertib wurde in klinischen Studien für verschiedene Indikationen untersucht:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beruht auf der Hemmung des TGF-β-Rezeptors I (TGFBR1). Durch die Blockierung dieses Rezeptors unterbricht es die nachgeschalteten Signalwege, die an der Tumorprogression beteiligt sind. Die genauen molekularen Ziele und Signalwege sind Gegenstand laufender Forschung.

Wirkmechanismus

Mode of Action

Galunisertib binds to the kinase domain of TGFβRI, thereby preventing the activation of TGF-β-mediated signaling pathways . It selectively inhibits the serine/threonine activity of the receptor, thereby preventing the phosphorylation of downstream proteins, SMAD2 and SMAD3 . This inhibition of TGF-β signaling can reverse TGF-β and regulatory T cell-mediated suppression of human T cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TGF-β/SMAD signaling pathway . By inhibiting TGFβRI, this compound prevents the phosphorylation of SMAD2 and SMAD3, key proteins in the TGF-β signaling pathway . This inhibition disrupts the pathway, leading to a decrease in tumor growth, survival, and metastasis .

Result of Action

The molecular effects of this compound include the inhibition of TGF-β-induced SMAD phosphorylation, which leads to a decrease in the expression of fibrotic genes . On a cellular level, this compound has been shown to inhibit the proliferation of TGF-β-overexpressing tumor cells . It also promotes anti-tumor immunity, leading to durable, complete responses in some cases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Studies have shown that the combination of this compound with PD-L1 blockade resulted in improved tumor growth inhibition and complete regressions in colon carcinoma models, demonstrating potential synergy when co-targeting TGFβ and PD-1/PD-L1 pathways . .

Biochemische Analyse

Biochemical Properties

Galunisertib interacts with the TGF-β receptor, a protein that plays a crucial role in many cellular processes . By inhibiting this receptor, this compound can modulate the biochemical reactions that are regulated by TGF-β signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating TGF-β signaling pathways, which can impact gene expression and cellular metabolism . For instance, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TGF-β receptor, thereby inhibiting the receptor’s kinase activity . This inhibition prevents the downstream signaling of the TGF-β pathway, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the TGF-β signaling pathway, interacting with the TGF-β receptor . This interaction can affect metabolic flux and metabolite levels, as TGF-β signaling plays a role in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, its ability to inhibit the TGF-β receptor suggests that it can reach different cellular compartments where this receptor is present .

Subcellular Localization

The subcellular localization of this compound likely depends on the localization of the TGF-β receptor, as this compound exerts its effects by binding to this receptor . The TGF-β receptor is present in various cellular compartments, suggesting that this compound can also localize to these areas to exert its effects .

Vorbereitungsmethoden

Synthesewege: Die synthetische Herstellung von Galunisertib erfolgt in mehreren Schritten. Während die genauen Details geschützt sind, wird es durch eine Kombination von organisch-chemischen Reaktionen synthetisiert. Die Forscher haben seine Struktur optimiert, um seine pharmakologischen Eigenschaften zu verbessern.

Reaktionsbedingungen: Leider sind die spezifischen Reaktionsbedingungen für die Synthese von this compound nicht öffentlich zugänglich. Es ist wichtig zu beachten, dass seine Entwicklung durch strenge wissenschaftliche Forschung und Optimierung geleitet wurde.

Industrielle Produktionsmethoden: Die industriellen Produktionsmethoden von this compound sind geschützte Informationen von Eli Lilly. Die großtechnische Synthese erfolgt wahrscheinlich in effizienten und skalierbaren Verfahren, um den klinischen Bedarf zu decken.

Analyse Chemischer Reaktionen

Galunisertib unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, werden nicht explizit offengelegt. Forscher haben sein Verhalten in vitro und in vivo untersucht.

Hauptprodukte: Die Hauptprodukte, die bei this compound-Reaktionen entstehen, werden nicht allgemein berichtet. Weitere Forschung ist erforderlich, um spezifische Metaboliten und Zwischenprodukte aufzuklären.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Galunisertib liegt in seiner TGFBR1-Hemmung. Während andere Verbindungen verwandte Signalwege ansprechen, unterscheidet sich das spezifische Profil von this compound. Leider ist eine umfassende Liste ähnlicher Verbindungen nicht leicht verfügbar.

Biologische Aktivität

Galunisertib (LY2157299) is a selective small-molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI), primarily investigated for its therapeutic potential in various cancers and fibrotic diseases. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and case studies that highlight its mechanism of action and efficacy.

This compound functions by inhibiting TGF-β signaling pathways, which are implicated in tumor progression, immune evasion, and fibrosis. By blocking TGF-βRI, this compound disrupts downstream signaling involving Smad proteins and NF-κB, leading to reduced inflammation and tumor growth.

Key Pathways Inhibited by this compound

  • TGF-β Signaling : this compound significantly reduces the phosphorylation of Smad2/3, essential mediators in TGF-β signaling, thereby attenuating pro-fibrotic and pro-inflammatory responses in various tissues .
  • NF-κB Activation : The compound also inhibits NF-κB activation, which is crucial for the expression of many pro-inflammatory cytokines. This inhibition leads to decreased levels of IL-1β, IL-6, and TNF-α in treated models .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, particularly focusing on hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).

Phase 2 Study in HCC

In a Phase 2 trial involving 47 patients with advanced HCC:

  • Dosing : Patients received either 80 mg or 150 mg of this compound twice daily.
  • Outcomes : The median time to tumor progression was 4.1 months, with an overall survival (OS) median of 18.8 months for those on the higher dose. Notably, TGF-β1 responders exhibited longer OS compared to nonresponders (22.8 vs. 12.0 months; p = 0.038) .
Dose (mg)Time to Tumor Progression (months)Overall Survival (months)Response Rate (%)
80Not specifiedNot specifiedNot specified
1504.118.8Partial response: 4.5

Combination Therapy with Nivolumab

A Phase Ib/II study assessed the safety and efficacy of this compound combined with nivolumab in patients with advanced solid tumors:

  • Results : The combination was well tolerated with no severe adverse effects reported. In the NSCLC cohort, a confirmed partial response was observed in 24% of patients .

Case Studies and Preclinical Findings

Preclinical studies have demonstrated the effectiveness of this compound in various models:

  • Acute Pancreatitis Model : In rat models of acute pancreatitis, treatment with this compound resulted in decreased severity of disease by inhibiting TGF-β signaling and reducing inflammatory cytokine levels .
  • Myelofibrosis Models : this compound has shown promise in improving symptoms associated with myelofibrosis in mouse models by targeting ALK5 pathways .

Eigenschaften

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRXNBXKWIJUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220362
Record name Galunisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700874-72-2
Record name Galunisertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700874-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galunisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galunisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Galunisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALUNISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galunisertib
Reactant of Route 2
Galunisertib
Reactant of Route 3
Reactant of Route 3
Galunisertib
Reactant of Route 4
Galunisertib
Reactant of Route 5
Reactant of Route 5
Galunisertib
Reactant of Route 6
Reactant of Route 6
Galunisertib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.